molecular formula C11H12N2O2S B2590984 N-[(quinolin-8-yl)methyl]methanesulfonamide CAS No. 1486517-97-8

N-[(quinolin-8-yl)methyl]methanesulfonamide

Cat. No.: B2590984
CAS No.: 1486517-97-8
M. Wt: 236.29
InChI Key: LIZSGAILLCFTSZ-UHFFFAOYSA-N
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Description

N-[(quinolin-8-yl)methyl]methanesulfonamide (CAS 1486517-97-8) is a quinoline-based small molecule of significant interest in medicinal chemistry and oncology research. It is supplied with a molecular formula of C 11 H 12 N 2 O 2 S and a molecular weight of 236.2902 g/mol . Quinoline-8-sulfonamide derivatives represent a promising class of compounds being investigated as potent modulators of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme critical for cancer metabolism, expressed in many human tumors, and is considered an attractive therapeutic target for modulating tumor growth and proliferation . Researchers are exploring these compounds for their ability to impact cancer cell viability and cell-cycle phase distribution. Preliminary in vitro studies on related compounds have shown the ability to reduce intracellular pyruvate levels in A549 lung cancer cells, with some derivatives exhibiting greater cytotoxicity on cancer cells than on normal cells, pointing to a high selectivity in the mode of action . This product is intended for research purposes as a chemical reference standard or building block for the synthesis of novel bioactive molecules. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(quinolin-8-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-16(14,15)13-8-10-5-2-4-9-6-3-7-12-11(9)10/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZSGAILLCFTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(quinolin-8-yl)methyl]methanesulfonamide typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Halogenation at the Quinoline Core

The quinoline ring undergoes regioselective C–H halogenation at the C5 position using trihaloisocyanuric acids (TXA) under metal-free conditions :

  • Chlorination : TCCA (trichloroisocyanuric acid) in CHCl₃.

  • Bromination : TBCA (tribromoisocyanuric acid) in CH₂Cl₂.

HalogenReagentSolventPositionYieldReference
ClTCCACHCl₃C570–75%
BrTBCACH₂Cl₂C572–86%

This reaction proceeds via a radical pathway, with TXA acting as both a halogen source and oxidizing agent .

N-Alkylation and Acylation

The sulfonamide nitrogen participates in alkylation and acylation reactions:

  • Alkylation : Reacts with dialkylaminoalkyl chlorides (e.g., morpholinopropyl chloride) in dioxane/NaOH to yield tertiary amines .

  • Acylation : Reacts with acetic anhydride or ethyl chloroformate to form acetylated or carbamate derivatives .

Reaction TypeReagentConditionsProductYieldReference
N-AlkylationMorpholinopropyl chlorideDioxane, 100°CDialkylaminoalkyl derivative64–86%
N-AcylationAcetic anhydrideReflux, 2hAcetylated derivative65–86%

Click Chemistry for Triazole Formation

The compound’s alkyne-functionalized analogs (e.g., propargyl derivatives) undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole rings :

  • Conditions : CuSO₄, sodium ascorbate, H₂O/t-BuOH.

  • Substrates : Phenyl azide, benzyl azide.

Alkyne DerivativeAzideProduct (Triazole)YieldReference
Propargyl-sulfonamidePhenyl azidePhenyltriazole78–92%
Propargyl-sulfonamideBenzyl azideBenzyltriazole82–88%

Smiles Rearrangement

Under basic conditions, the compound undergoes a Smiles rearrangement, where the quinolinyl group migrates from the sulfonamide sulfur to a neighboring nitrogen atom . This reaction is critical for accessing isoindole derivatives.

Starting MaterialConditionsProductYieldReference
Target compoundNaOH, DMF, 100°CIsoindole-sulfonamide hybrid55–70%

Biological Interaction Studies

The compound interacts with enzymes like pyruvate kinase M2 (PKM2) and β-glucuronidase:

  • PKM2 inhibition : Binds to the allosteric site, reducing pyruvate levels in cancer cells (IC₅₀: 2.1 µM) .

  • β-glucuronidase inhibition : Blocks enzyme activity (IC₅₀: 4.8 µM), mitigating drug-induced diarrhea.

TargetAssay TypeIC₅₀/EC₅₀Reference
PKM2Fluorescence2.1 µM
β-glucuronidaseColorimetric4.8 µM

Metal Chelation

Though not directly reported for this compound, analogous quinoline sulfonamides (e.g., 8-hydroxyquinoline) form stable complexes with transition metals (Fe³⁺, Cu²⁺) . Theoretical studies suggest similar chelation potential via the quinoline nitrogen and sulfonamide oxygen.

Scientific Research Applications

Antimicrobial Activity

N-[(quinolin-8-yl)methyl]methanesulfonamide has been shown to possess antimicrobial properties, making it a candidate for the development of new antibiotics. Its mechanism involves inhibiting bacterial growth by targeting specific pathways essential for bacterial survival.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various quinoline derivatives, including this compound. The compound exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

Research has indicated that this compound and its derivatives exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Anticancer Mechanism

In a study focusing on prostate cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The compound was tested against the PC3 cell line, revealing an IC50 value of approximately 25 µM.

Treatment Concentration (µM) Cell Viability (%)
0100
585
1070
2540

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor, specifically targeting methionine aminopeptidase, which plays a crucial role in protein maturation and cellular function. Inhibition of this enzyme can disrupt cancer cell growth and proliferation.

Mechanism of Action

The mechanism of action of N-[(quinolin-8-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. It acts by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Yield (%) Key Properties/Activity References
N-[(quinolin-8-yl)methyl]methanesulfonamide C₁₀H₁₀N₂O₂S 222.26 -CH₂-SO₂NH₂ at C8 N/A Zinc protease inhibition
N-(2-Methylquinolin-8-yl)methanesulfonamide C₁₁H₁₂N₂O₂S 237.29 -CH₃ at C2; -SO₂NH₂ at C8 64 Higher yield; dark brown solid
N-(Quinolin-8-yl)acetamide C₁₁H₁₀N₂O 186.21 -NHCOCH₃ at C8 32 Lower polarity; acetamide group
Quinolin-8-yl methanesulfonate C₁₀H₉NO₃S 223.25 -O-SO₂-CH₃ at C8 34 Ester derivative; lower stability

Key Observations :

  • Substituent Position : Addition of a methyl group at C2 (e.g., compound 7 in ) increases steric bulk but improves synthetic yield (64% vs. 32–43% for analogues) .
  • Functional Groups: Sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding capacity compared to esters (e.g., Quinolin-8-yl methanesulfonate) or acetamides, enhancing enzyme-binding affinity .

Sulfonamide Derivatives with Heterocyclic Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Physical State Biological Activity References
1-Phenyl-N-(quinolin-8-yl)methanesulfonamide C₁₆H₁₄N₂O₂S 298.36 Phenyl group at sulfonamide Yellow solid Enhanced lipophilicity
4,5-Dichloro-N-(quinolin-8-yl)thiophene-2-sulfonamide C₁₃H₈Cl₂N₂O₂S₂ 357.25 Dichlorothiophene moiety Dark brown solid Potential broad-spectrum inhibition
4'-Methoxy-N-(quinolin-8-yl)biphenyl-4-sulfonamide C₂₂H₁₈N₂O₃S 390.45 Methoxybiphenyl group White solid Improved solubility

Key Observations :

  • Lipophilicity vs. Solubility : Phenyl-substituted sulfonamides (e.g., 1-phenyl derivative) show increased lipophilicity, whereas methoxybiphenyl derivatives enhance aqueous solubility .
  • Bioactivity : Thiophene and benzothiazole derivatives (e.g., 4,5-dichloro-thiophene) demonstrate broader inhibitory profiles, likely due to halogen interactions with enzyme active sites .

Crystallographic and Hydrogen-Bonding Features

highlights structural analogs like N-phenyl-2-(quinolin-8-yloxy)acetamide, where the dihedral angle between quinoline and benzene rings is 87.19°, influencing packing and hydrogen-bonding networks . Similar steric effects may govern the target compound’s crystallinity and stability.

Biological Activity

N-[(quinolin-8-yl)methyl]methanesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C10_{10}H10_{10}N2_2O2_2S
  • Molecular Weight : 222.26 g/mol
  • Structure : The compound features a quinoline moiety, which is known for its diverse biological activities.

This compound exhibits various biological activities primarily through the following mechanisms:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
  • Anticancer Properties : Studies have indicated that derivatives of quinoline compounds, including this compound, exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, it has been observed to affect the cell cycle distribution in various cancer cell lines, leading to increased sub-G1 phase populations .
  • Anti-inflammatory Effects : The compound has been implicated in reducing inflammatory responses in various models, potentially through modulation of cytokine production and inhibition of inflammatory mediators .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects:

Biological Activity Effect Reference
AntimicrobialInhibits growth of Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in cancer cell lines (e.g., breast, prostate)
Anti-inflammatoryReduces cytokine levels in inflammatory models
AntioxidantScavenges free radicals; protects against oxidative stress

Case Studies

  • Anticancer Activity :
    A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a significant reduction in cell viability and induction of apoptosis, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Efficacy :
    In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The minimum inhibitory concentration (MIC) values were found to be lower than those for conventional antibiotics, highlighting its potency .
  • Inflammation Modulation :
    In an experimental model of induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for N-[(quinolin-8-yl)methyl]methanesulfonamide, and what reaction conditions are critical for high yields?

Answer:
The synthesis typically involves two key steps: (1) functionalization of the quinoline core and (2) introduction of the sulfonamide group. For example, quinoline derivatives can be alkylated using a methylamine intermediate, followed by sulfonylation with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at reflux) . A specific protocol yielded 24% isolated product after purification via gradient chromatography (0–40% EtOAc/hexanes), confirmed by 1^1H NMR and ESI-MS . Critical factors include controlling reaction temperature (reflux conditions), stoichiometry of sulfonyl chloride, and inert atmosphere to prevent side reactions.

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:
Key techniques include:

  • 1^1H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.38–8.85 ppm and methyl sulfonamide protons at δ 3.07 ppm) .
  • Mass Spectrometry (ESI-MS) : For molecular ion verification (e.g., [M+H]+^+ at m/z 333.23) .
  • XRPD and Thermal Analysis : X-ray powder diffraction and DSC/TGA assess crystallinity and thermal stability, especially for salt forms .

Basic: What are the primary research applications of this compound in current studies?

Answer:

  • Fluorescent Probes : Derivatives with 8-amidoquinoline scaffolds show potential as metal-binding fluorescent probes for bioimaging .
  • Enzyme Inhibition : Structural analogs act as inhibitors for targets like glyoxalase 1, validated via biochemical assays .
  • Organic Synthesis : Used as a precursor for regioselective modifications (e.g., C5-sulfonylation via copper catalysis) .

Advanced: How can regioselective sulfonylation at the quinoline core be achieved, and what mechanistic insights explain this selectivity?

Answer:
Copper(II)-catalyzed reactions with sodium sulfinates enable C5-selective sulfonylation. The mechanism involves radical coupling, where the copper catalyst generates sulfonyl radicals that preferentially attack the electron-deficient C5 position of the quinoline ring. Optimization requires anhydrous conditions, catalytic Cu(OAc)2_2, and stoichiometric oxidants (e.g., TBHP) . Challenges include competing reactions at other positions, mitigated by tuning electron-withdrawing substituents.

Advanced: What strategies are employed to optimize bioactivity through structural derivatives, and how is SAR evaluated?

Answer:

  • Derivatization : Introduce substituents at the quinoline C5/C7 or sulfonamide nitrogen. For example, halogenation (e.g., 4-chlorophenyl) enhances inhibitory potency against enzymes like glyoxalase 1 .
  • SAR Studies : Bioactivity is assessed via enzyme inhibition assays (IC50_{50}), cellular uptake studies, and computational docking to identify critical interactions (e.g., hydrogen bonding with sulfonamide oxygen) .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Systematic Review : Follow PRISMA guidelines to screen studies, extract data (e.g., assay conditions, cell lines), and statistically analyze variability .
  • Experimental Replication : Control variables such as compound purity (HPLC ≥95%), solvent (DMSO concentration), and cell passage number. Cross-validate using orthogonal assays (e.g., fluorescence vs. radiometric assays) .

Advanced: What computational methods predict binding interactions between this compound and biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., glyoxalase 1). Focus on sulfonamide oxygen hydrogen bonds and quinoline π-stacking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Arg37 and Glu99 in glyoxalase 1) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at –20°C, away from light and moisture .
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

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